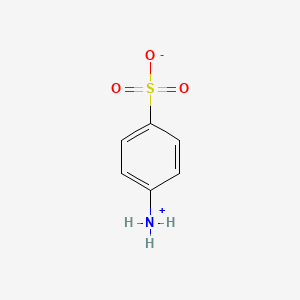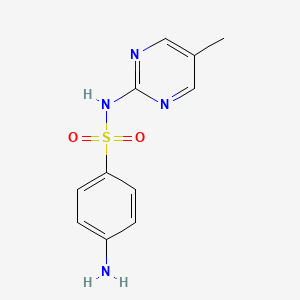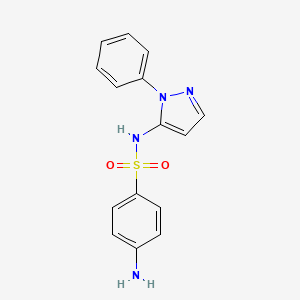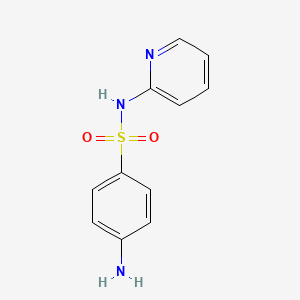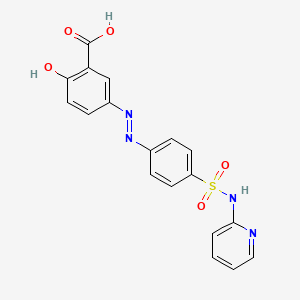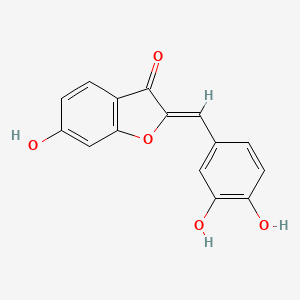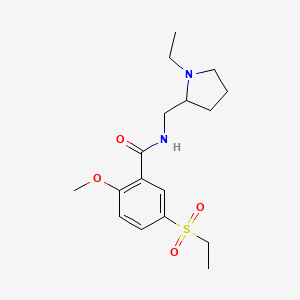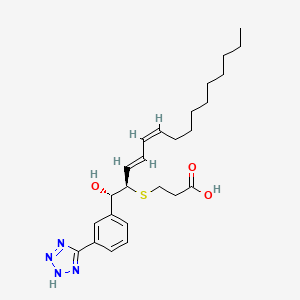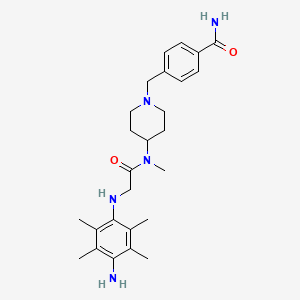![molecular formula C17H19NO4S B1682781 ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 301322-12-3](/img/structure/B1682781.png)
ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods. One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is used to make aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For example, they can undergo electrophilic substitution reactions such as nitration, sulfonation, halogenation, Friedel-Craft acylation, and even the Riemer-Tiemann reaction and coupling with diazonium salt .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Anti-Inflammatory Applications
TG3-95-1, identified as an EP2 allosteric potentiator, has significant implications in anti-inflammatory research. The modulation of the EP2 receptor can lead to therapeutic alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) for treating conditions governed by cyclooxygenase-2 (COX-2) . This compound could be pivotal in developing new anti-inflammatory medications with fewer side effects than traditional NSAIDs.
Cancer Research
The compound has shown promise in cancer research, particularly due to its role in modulating the EP2 receptor, which is involved in tumor cell growth and migration . By targeting this receptor, TG3-95-1 could contribute to novel cancer therapies that inhibit tumor progression.
Neuroprotection
In the realm of neurology, TG3-95-1’s effect on the EP2 receptor suggests potential benefits for neuroprotection. It could modulate beneficial effects in acute models of excitotoxicity, neuroplasticity, and spatial learning, which are crucial areas in the treatment of neurological disorders .
Antibacterial and Antifungal Activities
Thiophene derivatives, such as TG3-95-1, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various microbial species, which could lead to the development of new antimicrobial agents .
Antioxidant Properties
Research indicates that thiophene derivatives exhibit antioxidant properties. TG3-95-1 could be part of a new class of antioxidants, providing a therapeutic approach to combat oxidative stress-related diseases .
Anticorrosion Efficiency
In addition to its biomedical applications, TG3-95-1 has shown potential as an anticorrosion agent. Its efficiency in this field could lead to its use in protecting materials from corrosion, which has broad industrial implications .
Photophysical Properties for Organic Electronics
TG3-95-1 and its derivatives have been evaluated for their photophysical properties, which is essential for the development of organic optoelectronics. The compound’s ability to modulate photoluminescence properties makes it a candidate for use in organic solar cells and other electronic devices .
Drug Development and Synthesis
The compound’s structural complexity and potential biological activities make it a valuable target for drug development. Its synthesis and derivatization could lead to the discovery of novel drugs with diverse therapeutic applications .
Future Directions
Mechanism of Action
Target of Action
The primary target of TG3-95-1 is the EP2 receptor , a subtype of the prostaglandin E2 (PGE2) receptor . The EP2 receptor is a crucial mediator of many physiological and pathological events .
Mode of Action
TG3-95-1 acts as an EP2 allosteric potentiator . Allosteric potentiators enhance the activity of receptors by binding to a site different from the active site, leading to conformational changes that increase the receptor’s response to its ligand. In the case of TG3-95-1, it enhances the activity of the EP2 receptor, thereby amplifying the effects of PGE2 .
Biochemical Pathways
The EP2 receptor, the target of TG3-95-1, is involved in various biochemical pathways. It plays a significant role in mediating inflammatory and anaphylactic reactions . The activation of the EP2 receptor by PGE2 can lead to various physiological activities, including apoptosis, angiogenesis, wound healing, cellular differentiation, neuronal regeneration, and bone development .
Pharmacokinetics
Some ep2 ligands, which could include tg3-95-1, have been evaluated for their pharmacokinetics and tested in animal disease models .
Result of Action
The activation of the EP2 receptor by TG3-95-1 can lead to various cellular and molecular effects. These effects can include enhanced apoptosis, angiogenesis, wound healing, cellular differentiation, neuronal regeneration, and bone development . .
Action Environment
The action, efficacy, and stability of TG3-95-1 can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, temperature, and the specific cell type in which the EP2 receptor is expressed . .
properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-21-17(20)14-11-7-4-3-5-9-13(11)23-16(14)18-15(19)12-8-6-10-22-12/h6,8,10H,2-5,7,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIMXCMXGZZKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



